3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID
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Overview
Description
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen and is often used as a reference standard in pharmaceutical testing . The compound is known for its analgesic and anti-inflammatory properties, making it useful in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID typically involves the reaction of 4-isobutylbenzoyl chloride with propanoic acid in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine. The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity and consistency. The use of automated systems and advanced analytical techniques ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of 3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets include the active sites of COX enzymes, and the pathways involved are primarily related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that is often compared
Properties
IUPAC Name |
4-[4-(2-methylpropylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)9-16-15(21)11-3-5-12(6-4-11)17-13(18)7-8-14(19)20/h3-6,10H,7-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCPGEWFFIJNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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